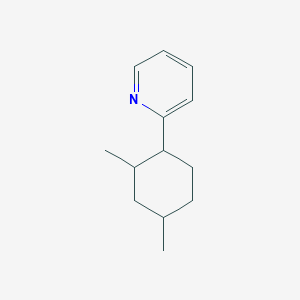

Pyridine, 2-(2,4-dimethylcyclohexyl)-

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Heterocyclic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, is a fundamental building block in organic chemistry. researchgate.net Structurally similar to benzene (B151609) with one CH group replaced by a nitrogen atom, pyridine possesses a unique set of electronic properties. nih.gov The nitrogen atom imparts a dipole moment and basicity (pKa of 5.2), allowing it to act as a nucleophile and a ligand in coordination chemistry. researchgate.net

This versatility makes the pyridine scaffold a privileged structure in numerous applications. acs.org Pyridine derivatives are integral to many pharmaceuticals, including anti-inflammatory, anticonvulsant, and antitumor agents. acs.org In agriculture, they are found in insecticides, herbicides, and fungicides. nih.gov Furthermore, their electronic properties are harnessed in the development of functional materials such as conducting polymers and luminescent compounds. nih.gov The synthesis of multi-substituted pyridines is a significant area of research, with methods constantly being developed to functionalize the pyridine ring at specific positions to tailor its properties for various applications. researchgate.netnih.gov

Conformational and Stereochemical Influence of Cyclohexyl Substituents on Molecular Architecture

The cyclohexyl group, a six-membered saturated hydrocarbon ring, introduces significant stereochemical and conformational complexity to a molecule. Cyclohexane (B81311) and its derivatives predominantly exist in a chair conformation, which is more stable than other possibilities like the boat conformation because it minimizes both angle strain and torsional strain. nist.gov In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. chemnet.com

Due to steric hindrance, specifically 1,3-diaxial interactions, substituents generally prefer the more stable equatorial position. nih.gov For disubstituted cyclohexanes, such as the 2,4-dimethylcyclohexyl group in the title compound, the analysis becomes more complex. The relative orientation of the substituents gives rise to cis and trans stereoisomers. nih.gov Each of these isomers will have two chair conformers that can interconvert via a ring-flip. The most stable conformation will be the one that places the maximum number of bulky groups in the equatorial position. nist.gov

Below is a table illustrating the possible stereoisomers for 2,4-dimethylcyclohexyl pyridine.

| Stereoisomer Configuration | Relationship |

|---|---|

| (1R,2R,4R) and (1S,2S,4S) | Enantiomers |

| (1R,2R,4S) and (1S,2S,4R) | Enantiomers |

| (1R,2S,4R) and (1S,2R,4S) | Enantiomers |

| (1R,2S,4S) and (1S,2R,4R) | Enantiomers |

This table represents a simplified overview of the stereochemical possibilities.

Overview of Advanced Research Domains Pertinent to 2-(2,4-Dimethylcyclohexyl)pyridine

While extensive research specifically targeting Pyridine, 2-(2,4-dimethylcyclohexyl)- is not widely published, its structural components suggest several potential areas of advanced research.

Fragrance Chemistry : The compound is identified by the synonym "zinarine" and is listed as a fragrance ingredient. thegoodscentscompany.comperflavory.com The study of how its specific stereoisomers contribute to its olfactory properties could be a significant area of research, as different stereoisomers of a chiral molecule often have distinct smells.

Catalysis and Ligand Design : Pyridines with bulky substituents are explored as ligands in coordination chemistry and catalysis. researchgate.netrsc.org The nitrogen atom of the pyridine ring can coordinate to a metal center, and the sterically demanding 2,4-dimethylcyclohexyl group can influence the catalytic activity and selectivity of the resulting metal complex. rsc.org This is particularly relevant in processes like polymerization or asymmetric synthesis.

Medicinal Chemistry : The pyridine scaffold is a common feature in drug discovery. nih.gov Nonpolar alkyl substituents on a pyridine ring can influence properties like membrane permeability. nih.gov Therefore, derivatives of 2-(2,4-dimethylcyclohexyl)pyridine could be synthesized and screened for various biological activities.

Materials Science : Pyridine-containing compounds are used in the creation of new materials. nih.gov The specific conformational and packing properties induced by the 2,4-dimethylcyclohexyl substituent could lead to materials with interesting solid-state structures and properties.

Below is a data table with some of the computed and estimated properties of Pyridine, 2-(2,4-dimethylcyclohexyl)-.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H19N | PubChem nih.gov |

| Molecular Weight | 189.30 g/mol | PubChem nih.gov |

| IUPAC Name | 2-(2,4-dimethylcyclohexyl)pyridine | PubChem nih.gov |

| Boiling Point (est.) | 282.00 to 283.00 °C @ 760.00 mm Hg | The Good Scents Company thegoodscentscompany.com |

| logP (o/w) (est.) | 4.230 | The Good Scents Company thegoodscentscompany.com |

Structure

3D Structure

Properties

CAS No. |

885702-72-7 |

|---|---|

Molecular Formula |

C13H19N |

Molecular Weight |

189.30 g/mol |

IUPAC Name |

2-(2,4-dimethylcyclohexyl)pyridine |

InChI |

InChI=1S/C13H19N/c1-10-6-7-12(11(2)9-10)13-5-3-4-8-14-13/h3-5,8,10-12H,6-7,9H2,1-2H3 |

InChI Key |

FUNYLZYOEJSMTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)C)C2=CC=CC=N2 |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathways of 2 2,4 Dimethylcyclohexyl Pyridine Derivatives

Elucidation of Reaction Mechanisms in C-H Functionalization of Pyridines

The direct functionalization of carbon-hydrogen (C-H) bonds in pyridines represents a highly atom-economical and efficient strategy for synthesizing substituted derivatives. researchgate.net However, the electron-deficient nature of the pyridine (B92270) ring and the strong coordinating ability of the nitrogen atom present significant challenges. nih.govrsc.orgbeilstein-journals.org Overcoming these hurdles often requires innovative catalytic approaches.

Mechanistic studies have revealed several key pathways for C-H activation. Transition-metal-catalyzed reactions are prominent, often involving an initial coordination of the pyridine nitrogen to the metal center. beilstein-journals.orgacs.org This coordination can influence the regioselectivity of the subsequent C-H activation step. For instance, in palladium-catalyzed reactions, the formation of a palladacycle intermediate is a common mechanistic feature, directing functionalization to the ortho position (C2). nih.gov

Alternative mechanisms bypass the need for a directing group. For example, photochemical methods can generate pyridinyl radicals from pyridinium (B92312) ions, which then undergo coupling with other radical species. acs.org This approach offers a different regioselectivity profile compared to traditional Minisci-type reactions. acs.org Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in mapping the potential energy surfaces of these reactions, identifying transition states, and explaining observed selectivities. acs.orgresearchgate.net

In the context of substituted pyridines, the steric and electronic properties of existing groups, such as a 2-(2,4-dimethylcyclohexyl) group, would be expected to play a significant role in directing the position of further functionalization. The bulky cyclohexyl group would likely exert a strong steric influence, potentially hindering reactions at the adjacent C3 position and favoring functionalization at more remote sites.

Role of Catalysts and Ligands in Directing Regioselectivity and Enhancing Reaction Efficiency

The choice of catalyst and accompanying ligands is paramount in controlling the outcome of pyridine functionalization reactions. nih.govresearchgate.net Different metal catalysts, including palladium, rhodium, iridium, nickel, and copper, exhibit distinct reactivity profiles and selectivities. nih.govbeilstein-journals.orgnih.gov

Catalyst and Ligand Effects on Regioselectivity:

| Catalyst System | Regioselectivity | Mechanistic Role of Ligand | Reference |

| Pd(OAc)₂ / Phosphine (B1218219) Ligands | C2-Arylation | Stabilizes the Pd(0) active species and facilitates reductive elimination. | beilstein-journals.org |

| Rh-Al Heterobimetallic Catalyst | C2-Monoalkylation | The Lewis acidic aluminum component is proposed to interact with the pyridine nitrogen, facilitating C-H activation at the rhodium center. | beilstein-journals.org |

| Ni / Lewis Acid (e.g., AlMe₃) | C2-Dienylation | The Lewis acid coordinates to the pyridine nitrogen, activating the C2-H bond for functionalization by the nickel catalyst. | acs.org |

| Ir₄(CO)₁₂ / 1,10-phenanthroline | C3-Addition to Aldehydes | The bidentate phenanthroline ligand is crucial for improving the reaction yield, likely by stabilizing the active iridium species. | nih.gov |

| Pd(OAc)₂ / Bidentate N,N-Ligand | C3-Olefination | The bidentate ligand weakens the coordination of the palladium catalyst to the pyridyl nitrogen through a trans-effect, enabling functionalization at the C3 position. | beilstein-journals.org |

The ligands employed in these catalytic systems are not merely spectators; they actively participate in the catalytic cycle. nih.gov Bulky phosphine ligands, for example, can promote the desired reductive elimination step in cross-coupling reactions and can also influence the steric environment around the metal center, thereby directing regioselectivity. beilstein-journals.org In some cases, N-heterocyclic carbenes (NHCs) have been used as directing groups to achieve specific C-H annulations. beilstein-journals.org The development of "non-innocent" ligands, which can act as electron reservoirs, offers further opportunities to modulate the redox properties of the catalyst and facilitate challenging transformations. nih.gov

Characterization of Key Intermediates and Transition States in Pyridine Ring Formation and Functionalization

Understanding the structure and stability of intermediates and transition states is crucial for optimizing reaction conditions and developing new synthetic methods. A variety of spectroscopic and computational techniques are employed for this purpose.

The formation of pyridinium salts by reaction with electrophiles is a well-established initial step in many pyridine functionalization strategies. digitellinc.com These activated intermediates are more susceptible to nucleophilic attack. Zincke imines are key intermediates in the formation of N-arylpyridinium salts, which can be subsequently converted to a range of piperidine (B6355638) derivatives. digitellinc.com

In transition-metal-catalyzed C-H activation, organometallic intermediates such as metallacycles are frequently proposed and sometimes isolated and characterized. beilstein-journals.orgnih.gov For example, in a palladium-catalyzed C-H arylation, the dimeric palladium complex [Pd(N∼C)(OAc)]₂ (where N∼C represents the cyclometalated substrate) was identified as the catalyst's resting state. nih.gov The turnover-limiting step was proposed to be the oxidation of this dimer by the arylating agent. nih.gov

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are invaluable for characterizing stable intermediates. nih.gov Kinetic studies, including the determination of kinetic isotope effects (KIE), provide insight into the nature of the rate-determining step. beilstein-journals.orgnih.gov For instance, a significant KIE suggests that C-H bond cleavage is involved in the slowest step of the reaction. beilstein-journals.org

Analysis of Intramolecular Charge Transfer and Electronic Effects on Reactivity

The electronic properties of the pyridine ring are a key determinant of its reactivity. imperial.ac.uk The nitrogen atom makes the ring electron-deficient, which disfavors electrophilic aromatic substitution but makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions. imperial.ac.ukjscimedcentral.com

Substituents on the pyridine ring can further modulate this electronic landscape through inductive and resonance effects. nih.govnih.gov Electron-donating groups (EDGs) increase the electron density on the ring, making it more reactive towards electrophiles, while electron-withdrawing groups (EWGs) have the opposite effect. nih.govrsc.org This principle is leveraged in the design of pyridinophane-based catalysts, where tuning the electronic properties of the pyridine moiety can regulate the catalytic activity of a coordinated metal center. nih.govrsc.org For instance, in a series of iron(III) pyridinophane complexes, a direct correlation was observed between the electron-withdrawing character of the pyridine substituent, the redox potential of the iron center, and the efficiency of the complex in catalyzing a C-C coupling reaction. nih.govrsc.org

The concept of intramolecular charge transfer (ICT) is particularly relevant in understanding the photophysical and electronic properties of substituted pyridines. nih.govacs.org In certain molecules, excitation with light can lead to a transfer of electron density from a donor portion of the molecule to an acceptor portion, forming a twisted intramolecular charge transfer (TICT) state. nih.govrsc.org The emission properties of such molecules are often highly sensitive to the polarity of their environment. nih.gov While not directly a reaction mechanism, these electronic phenomena are intrinsically linked to the reactivity of the molecule, influencing the stability of intermediates and the energy barriers of reaction pathways.

The table below summarizes the effect of substituents on the electronic properties and reactivity of pyridine-based systems.

Electronic Effects of Pyridine Substituents:

| Substituent Type at 4-Position | Effect on Metal Center (Fe(III) Complex) | Impact on C-C Coupling Activity | Reference |

| Electron Donating (e.g., -NMe₂) | Increased Electron Density | Lower Catalytic Yield | nih.gov |

| Unsubstituted (-H) | Baseline | Intermediate Catalytic Yield | nih.gov |

| Electron Withdrawing (e.g., -CN) | Decreased Electron Density | Higher Catalytic Yield | nih.gov |

These findings underscore the importance of electronic tuning in the rational design of catalysts and functional molecules based on the pyridine scaffold.

Stereochemistry and Conformational Analysis of the 2,4 Dimethylcyclohexyl Substituent

Conformational Preferences and Dynamics of the 2,4-Dimethylcyclohexyl Ring when Appended to a Pyridine (B92270) Core

The 2,4-dimethylcyclohexyl substituent, attached to the pyridine ring at the C-1 position of the cyclohexane (B81311), exists predominantly in a chair conformation to minimize angular and torsional strain. The stability of the various possible stereoisomers is largely dictated by the steric interactions of the substituents, particularly the unfavorable 1,3-diaxial interactions. sapub.org

The cyclohexane ring can undergo a ring-flip, which interconverts axial and equatorial positions. The equilibrium between the two chair conformations will heavily favor the conformer that places the larger substituents in the more stable equatorial positions. sapub.org In the case of 2-(2,4-dimethylcyclohexyl)pyridine, the substituents on the cyclohexane ring are the pyridine group (at C-1), a methyl group (at C-2), and another methyl group (at C-4). The pyridine group is considerably bulkier than the methyl groups.

The conformational equilibrium is determined by the relative energies of the conformers. The energy difference, and thus the equilibrium constant, can be estimated by considering the steric strain arising from axial substituents. sapub.org For instance, an axial methyl group introduces approximately 1.7 kcal/mol of steric strain due to 1,3-diaxial interactions. sapub.org The strain for an axial pyridine group would be significantly higher.

Table 1: Estimated Steric Strain for Axial Substituents

| Substituent | Steric Strain (kcal/mol) from 1,3-Diaxial Interactions |

|---|---|

| Methyl | ~1.7 sapub.org |

The most stable conformation will therefore be the one that minimizes the number of axial substituents, especially the bulky pyridyl group.

Impact of Stereoisomerism (e.g., cis/trans, R/S configurations) on Molecular Properties and Interactions

The 2-(2,4-dimethylcyclohexyl)pyridine molecule has three stereocenters on the cyclohexane ring (C-1, C-2, and C-4), leading to a total of 2³ = 8 possible stereoisomers. These can be grouped into four pairs of enantiomers. The relative arrangement of the substituents (cis/trans) significantly impacts the molecule's shape, stability, and physical properties. sapub.org

The isomers are defined by the relative positions of the three substituents on the cyclohexane ring. For example, the relationship between the methyl groups at C-2 and C-4 can be cis or trans, and the relationship of the pyridine group at C-1 to each of these can also be cis or trans.

(1,2-cis/trans and 1,4-cis/trans relationships): The relative stability of these isomers depends on whether the substituents can occupy equatorial positions in the favored chair conformation. An isomer that can adopt a conformation with all three substituents in equatorial positions would be the most stable. Conversely, an isomer where a ring-flip still results in at least one bulky axial substituent would be less stable.

The different three-dimensional arrangements of the stereoisomers will influence their interactions with other molecules, including solvents or, in a biological context, receptor sites. Properties such as boiling point, melting point, and solubility can differ between diastereomers. perflavory.com For instance, the estimated logP (o/w) of 4.230 suggests a non-polar character, which might vary slightly with the stereochemistry due to differences in molecular surface area and dipole moment. perflavory.com

Table 2: Possible Stereoisomers and Conformational Considerations

| Stereoisomer Configuration (Relative) | Possible Conformation (Lowest Energy) | Expected Relative Stability |

|---|---|---|

| (1,2-trans), (1,4-trans) | All substituents can be equatorial. | Highest |

| (1,2-cis), (1,4-trans) | One substituent is likely axial. | Intermediate |

| (1,2-trans), (1,4-cis) | One substituent is likely axial. | Intermediate |

This table is a simplified representation based on general principles of conformational analysis.

Methodologies for the Determination of Absolute and Relative Configuration of the Cyclohexyl Moiety

Determining the precise three-dimensional structure, including the relative and absolute configuration of the chiral centers in 2-(2,4-dimethylcyclohexyl)pyridine, requires sophisticated analytical techniques.

Single-Crystal X-ray Diffraction (XRD): This is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. researchgate.net It provides a detailed three-dimensional map of the atomic positions in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative configuration of the substituents. researchgate.net By measuring the spatial proximity of protons, one can deduce whether they are on the same side (cis) or opposite sides (trans) of the cyclohexane ring. For determining absolute configuration, chiral derivatizing agents can be used to create diastereomers that are distinguishable by NMR. nih.gov

Chiroptical Spectroscopy:

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. researchgate.net The resulting spectrum is highly sensitive to the chiral environment of the chromophores (in this case, the pyridine ring). By comparing experimental CD spectra with those predicted from quantum chemical calculations, the absolute configuration can often be assigned. thieme-connect.de

Vibrational Circular Dichroism (VCD): VCD is the infrared analog of CD and is particularly powerful for determining the absolute configuration of molecules, even those without a strong UV-Vis chromophore. researchgate.netnih.gov It has been successfully used for assigning the absolute configuration of complex natural products and other chiral molecules.

Chiral Chromatography: While chiral High-Performance Liquid Chromatography (HPLC) can separate enantiomers, it cannot determine the absolute configuration of an unknown compound on its own. researchgate.net However, it is an essential tool for isolating pure enantiomers for analysis by other methods.

Molecular Rotational Resonance (MRR) Spectroscopy: A newer technique, chiral tag MRR spectroscopy, involves forming a complex between the chiral analyte and a chiral tag molecule. The rotational spectra of the resulting diastereomeric complexes can be used to assign the absolute configuration, even for molecules where chirality arises from isotopic substitution. nih.gov

Table 3: Comparison of Methodologies for Stereochemical Determination

| Method | Information Provided | Advantages | Limitations |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Absolute configuration, bond lengths, and angles. | Definitive and unambiguous. researchgate.net | Requires a suitable single crystal, which can be difficult to obtain. |

| NMR Spectroscopy | Relative configuration (e.g., cis/trans). Can determine absolute configuration with chiral derivatizing agents. researchgate.netnih.gov | Provides detailed structural information in solution. | Determination of absolute configuration can be complex. |

| Circular Dichroism (CD) | Absolute configuration. researchgate.net | Sensitive to stereochemistry, requires small sample amounts. | Requires a chromophore near the chiral center; may require computational support. thieme-connect.de |

| Vibrational Circular Dichroism (VCD) | Absolute configuration. researchgate.net | Applicable to a wide range of molecules, does not require a UV-Vis chromophore. | Can be instrumentally demanding and require significant computational analysis. |

| Chiral Chromatography | Separation of enantiomers. | Excellent for determining enantiomeric purity. | Does not provide absolute configuration directly. researchgate.net |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetic Profiles

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Pyridine (B92270), 2-(2,4-dimethylcyclohexyl)-, DFT calculations would be instrumental in:

Structural Elucidation: Determining the most stable three-dimensional arrangement of atoms. This would involve optimizing the geometry of different potential isomers (e.g., cis/trans configurations of the dimethylcyclohexyl ring and their attachment to the pyridine ring). Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be compared with experimental data if available.

Energetic Profiles: Calculating the relative energies of different conformers to identify the global minimum energy structure. This provides insight into the conformational preferences of the molecule. A potential energy surface scan could be performed for the rotation around the bond connecting the cyclohexyl and pyridine rings to determine rotational barriers.

A hypothetical data table for the relative energies of different conformers might look like this:

| Conformer/Isomer | Relative Energy (kcal/mol) |

| (1R,2R,4R)-trans | 0.00 |

| (1S,2S,4S)-trans | 0.00 |

| (1R,2S,4R)-cis | +1.85 |

| (1S,2R,4S)-cis | +1.85 |

| Note: These are hypothetical values for illustrative purposes only. |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity via Advanced Computational Methods

Advanced computational methods, often building upon DFT, can predict how a molecule will behave in a chemical reaction. For Pyridine, 2-(2,4-dimethylcyclohexyl)-, these methods could be used to:

Predict Reactivity: Analyze frontier molecular orbitals (HOMO and LUMO) to predict sites susceptible to electrophilic or nucleophilic attack. The energy gap between HOMO and LUMO can indicate the chemical reactivity.

Predict Regioselectivity: In reactions such as electrophilic aromatic substitution on the pyridine ring, computational models can predict which position (ortho, meta, or para to the cyclohexyl group) is most likely to react.

Predict Stereoselectivity: For reactions involving the creation of new chiral centers, computational modeling can help predict which stereoisomer will be the major product.

A sample data table of calculated reactivity descriptors might be:

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Note: These are hypothetical values for illustrative purposes only. |

Molecular Dynamics Simulations for Conformational Landscape Analysis and Ligand-Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For Pyridine, 2-(2,4-dimethylcyclohexyl)-, MD simulations could provide insights into:

Conformational Landscape Analysis: Simulating the molecule's movement over time in a solvent to explore all accessible conformations and their relative populations. This goes beyond the static picture provided by DFT and shows how the molecule behaves in a more realistic, dynamic environment.

Ligand-Binding Dynamics: If this molecule were to be studied as a ligand for a biological target (like a protein), MD simulations could be used to model the binding process, the stability of the ligand-protein complex, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding.

Quantum Chemical Insights into Reaction Mechanisms and Catalytic Cycles

Quantum chemical methods are essential for understanding the step-by-step process of chemical reactions. For reactions involving Pyridine, 2-(2,4-dimethylcyclohexyl)-, these calculations could:

Elucidate Reaction Mechanisms: By calculating the structures and energies of transition states and intermediates, researchers can map out the entire pathway of a reaction. This helps in understanding how the reaction proceeds and what factors influence its rate.

Analyze Catalytic Cycles: If this molecule were part of a catalytic process, quantum chemistry could be used to model each step of the catalytic cycle, providing a deeper understanding of the catalyst's role and how it is regenerated.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Dynamics (e.g., ¹H-NMR, ¹³C-NMR, ¹H–¹⁵N HMBC NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of the molecular structure of "Pyridine, 2-(2,4-dimethylcyclohexyl)-" in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed connectivity map and conformational insights can be achieved.

¹H-NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For "Pyridine, 2-(2,4-dimethylcyclohexyl)-", the ¹H-NMR spectrum would exhibit distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the dimethylcyclohexyl substituent. chemicalbook.comwikipedia.org The pyridine protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. wikipedia.org The cyclohexyl and methyl protons would resonate in the upfield aliphatic region (δ 0.5-3.0 ppm). The coupling patterns (splitting) between adjacent protons would be crucial for assigning specific protons within the cyclohexyl ring and confirming the substitution pattern.

¹³C-NMR Spectroscopy complements ¹H-NMR by providing a spectrum of the carbon skeleton. chemicalbook.com The pyridine ring carbons would show signals in the aromatic region (δ 120-150 ppm), while the cyclohexyl and methyl carbons would appear in the aliphatic region (δ 15-50 ppm). researchgate.net The chemical shifts provide insight into the electronic environment of each carbon atom.

Heteronuclear Multiple-Bond Correlation (HMBC) Spectroscopy , particularly ¹H–¹³C HMBC and ¹H–¹⁵N HMBC, is essential for unambiguously connecting the different parts of the molecule.

¹H–¹³C HMBC shows correlations between protons and carbons that are two or three bonds apart. ceitec.cz This would be instrumental in confirming the connection between the cyclohexyl ring (specifically the C1 proton) and the pyridine ring (at the C2 position).

¹H–¹⁵N HMBC is a highly sensitive technique used to probe the nitrogen environment by correlating it with nearby protons over two to four bonds. ceitec.cznih.gov This experiment would show a correlation between the nitrogen atom in the pyridine ring and the protons at the C2 position of the cyclohexyl ring and the C6 position of the pyridine ring, providing definitive evidence of the molecule's core structure. spectrabase.com

Table 1: Predicted NMR Data for Pyridine, 2-(2,4-dimethylcyclohexyl)-

High-Resolution Mass Spectrometry Techniques for Precise Molecular Formula and Fragmentation Analysis (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of "Pyridine, 2-(2,4-dimethylcyclohexyl)-". Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to four or more decimal places), which allows for the unambiguous determination of the molecular formula. umtm.cz

For "Pyridine, 2-(2,4-dimethylcyclohexyl)-", the molecular formula is C₁₃H₁₉N. The calculated monoisotopic mass is 189.15175 g/mol . nih.govepa.gov An HRMS experiment (e.g., using ESI-TOF) would aim to detect the protonated molecule [M+H]⁺ at m/z 190.1590, confirming the elemental composition. This technique is invaluable for distinguishing between isomers or compounds with the same nominal mass but different elemental formulas.

Furthermore, tandem mass spectrometry (MS/MS) experiments can reveal the compound's fragmentation pattern, which provides structural information. The bond between the pyridine ring and the cyclohexyl group is a likely site for cleavage. The fragmentation would help to confirm the nature of the two main structural units within the molecule.

Table 2: Predicted HRMS Fragmentation Data for Pyridine, 2-(2,4-dimethylcyclohexyl)-

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of "Pyridine, 2-(2,4-dimethylcyclohexyl)-" can be grown, this technique would provide a wealth of structural information, including precise bond lengths, bond angles, and torsional angles. amanote.com

This analysis would be particularly enlightening for understanding the compound's conformational preferences. Key insights would include:

Conformation of the Cyclohexyl Ring: Determining whether the dimethylcyclohexyl ring adopts a chair, boat, or twist-boat conformation in the solid state.

Stereochemistry: Unambiguously establishing the relative stereochemistry of the two methyl groups on the cyclohexyl ring (i.e., cis or trans isomers).

Intermolecular Interactions: Revealing how individual molecules pack together in the crystal lattice through forces like van der Waals interactions or potential weak hydrogen bonds.

While no public crystal structure for this specific compound appears to be available, data for related substituted pyridines demonstrate the power of this technique to provide such detailed structural insights.

Chromatographic and Spectrophotometric Methods for Reaction Monitoring, Purity Assessment, and Quantitative Analysis (e.g., TLC, HPLC, UV-Vis)

A combination of chromatographic and spectrophotometric methods is essential for the practical handling and analysis of "Pyridine, 2-(2,4-dimethylcyclohexyl)-".

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. It is also used for a preliminary assessment of product purity. The retention factor (Rf) value of the compound depends on its polarity and the solvent system used.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and purification of compounds. nih.gov A reversed-phase HPLC method would likely be employed for "Pyridine, 2-(2,4-dimethylcyclohexyl)-", using a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com HPLC is the gold standard for determining the purity of a sample with high accuracy and can be used to separate it from any unreacted starting materials, byproducts, or isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that absorbs UV light. wikipedia.org The spectrum of "Pyridine, 2-(2,4-dimethylcyclohexyl)-" is expected to show characteristic absorption bands corresponding to π→π* transitions (typically around 250-270 nm) and weaker n→π* transitions of the nitrogen lone pair electrons. researchgate.netnih.gov This technique is useful for quantitative analysis using the Beer-Lambert law and can also be used as a detection method in HPLC.

Table 3: Summary of Analytical Methods and Their Applications

Applications and Functionalization in Advanced Materials and Coordination Chemistry

2-(2,4-Dimethylcyclohexyl)pyridine as a Ligand in Metal Complexes

The primary function of 2-(2,4-dimethylcyclohexyl)pyridine in coordination chemistry is as a monodentate, sterically demanding ligand. The nitrogen atom's lone pair of electrons allows it to bind to a metal center, forming a metal complex. jscimedcentral.com The size and shape of the substituent group are critical in determining the properties of the resulting complex.

The design of ligands with significant steric bulk, such as 2-(2,4-dimethylcyclohexyl)pyridine, is a key strategy in modern coordination chemistry to control the reactivity and structure of metal complexes. missouristate.edunih.gov Steric hindrance refers to the spatial crowding around the coordinating nitrogen atom, which influences how the ligand interacts with a metal center. wikipedia.org

Key design principles and their consequences include:

Controlling Coordination Number: Bulky ligands can limit the number of ligands that can bind to a metal ion, preventing the formation of saturated coordination spheres and creating coordinatively unsaturated sites that are often crucial for catalytic activity. vu.nl

Stabilizing Reactive Species: Steric bulk can effectively encapsulate a metal center, protecting it from unwanted reactions with the solvent or other reagents. missouristate.edu This "kinetic stabilization" can allow for the isolation and study of otherwise transient or unstable low-valent metal complexes or reactive intermediates, such as monomeric Mn(IV)-oxo species. mdpi.comacs.org

Influencing Geometry: The repulsion between bulky ligands dictates the geometry of the final complex. For instance, large ligands often favor a trans arrangement in square planar or octahedral complexes to minimize steric clash. wikipedia.org This control over the ligand-metal-ligand angle, or bite angle, is known to affect the activity and selectivity of catalysts. vu.nl

Modulating Reactivity and Selectivity: In catalysis, the steric environment created by the ligand can direct substrates to bind in a specific orientation, leading to high regioselectivity or stereoselectivity. For example, bulky aminopyridinate ligands have been instrumental in developing catalysts for rare-earth polymerization. mdpi.com

| Design Principle | Consequence in Metal Complexes | Example from Literature | Citation |

|---|---|---|---|

| Steric Encapsulation | Stabilization of reactive or low-valent metal centers. | Encapsulation of a silver(I) cation by 2,6-dimesitylpyridine. | missouristate.edu |

| Control of Coordination | Limits the number of ligands, creating open coordination sites for catalysis. | Bulky aminopyridinates used to stabilize low-oxidation-state compounds. | mdpi.com |

| Geometric Constraint | Dictates ligand arrangement (e.g., trans vs. cis) and bite angles. | trans geometry is common in [MCl2(py)4]n+ complexes to reduce steric strain. | wikipedia.org |

| Selectivity in Catalysis | Directs substrate approach, leading to enhanced regioselectivity or stereoselectivity. | Bite angle effects from bulky phosphine (B1218219) ligands influence barriers for oxidative addition. | vu.nl |

The 2-(2,4-dimethylcyclohexyl) substituent directly impacts the coordination behavior of the pyridine (B92270) ligand through both steric and electronic effects.

Electronic Properties: The cyclohexyl group is an alkyl substituent, which is electron-donating through an inductive (sigma-donating) effect. This increases the electron density on the pyridine nitrogen, making the ligand a stronger Lewis base compared to unsubstituted pyridine. nih.gov This enhanced basicity can strengthen the metal-ligand bond. However, unlike aromatic substituents, the saturated cyclohexyl ring does not participate in pi-backbonding, a mechanism where the metal donates electron density back to the ligand's π* orbitals. Pyridine itself is considered a weak pi-acceptor. wikipedia.org Therefore, 2-(2,4-dimethylcyclohexyl)pyridine is best described as a sterically hindered, strong sigma-donor ligand with minimal pi-accepting character.

Catalytic Performance: The combination of steric bulk and electron-donating character can significantly tune the performance of a metal catalyst. nih.govnih.gov The strong sigma-donation from the ligand can make the metal center more electron-rich, which can, for example, promote the oxidative addition step in cross-coupling reactions. Conversely, the steric hindrance can accelerate the reductive elimination step by destabilizing the crowded intermediate. Palladium complexes with functionalized pyridine ligands have been shown to be effective precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions. nih.gov The bulky nature of a ligand like 2-(2,4-dimethylcyclohexyl)pyridine could enhance catalyst longevity and selectivity by preventing catalyst deactivation pathways like dimer formation.

| Property | Influence of the 2-(2,4-Dimethylcyclohexyl) Group | Rationale | Citation |

|---|---|---|---|

| Coordination Geometry | Elongated M-N bond; favors less crowded arrangements. | Steric repulsion between the bulky cyclohexyl group and the metal's coordination sphere. | vu.nlresearchgate.net |

| Electronic Properties | Strong sigma-donor; weak pi-acceptor. | The alkyl group is electron-donating, increasing Lewis basicity. The saturated ring cannot accept pi-electron density. | wikipedia.orgnih.gov |

| Catalytic Performance | Potential for high activity and selectivity. | A balance of electron-richness (promoting oxidative addition) and steric bulk (promoting reductive elimination). | nih.govnih.gov |

Integration into Polymeric Materials and Organic Electronics

Pyridine-containing units are incorporated into polymers and organic materials to impart specific electronic or functional properties. google.comnih.gov The integration of 2-(2,4-dimethylcyclohexyl)pyridine into such systems could offer distinct advantages. In organic electronics, materials containing pyridine can act as electron-transporting or luminescent layers in devices like organic solar cells or OLEDs. google.com

The bulky, non-polar dimethylcyclohexyl group could enhance the solubility of a functional polymer in common organic solvents, simplifying processing and device fabrication. Furthermore, the steric bulk would disrupt polymer chain packing, potentially altering the morphology of thin films and influencing charge transport properties. By preventing close packing, it could reduce aggregation-caused quenching in emissive materials.

Role in Supramolecular Chemistry and Self-Assembly Processes Involving Pyridine Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Pyridine is a cornerstone of this field because its nitrogen atom provides a predictable and reliable coordination site for metal ions, which act as the "glue" in metal-directed self-assembly. researchgate.netacs.org This strategy has been used to construct a variety of complex architectures, such as molecular squares and prisms. researchgate.netacs.org

The 2-(2,4-dimethylcyclohexyl)pyridine ligand is well-suited for this application. The pyridine moiety can participate in the formation of the desired framework, while the bulky cyclohexyl group can be used to control the final structure in several ways: acs.org

It can act as a "steric shield," preventing the self-assembled structure from aggregating further.

It can direct the assembly process, favoring the formation of specific isomers.

The non-polar cyclohexyl groups can be designed to form well-defined pockets or cavities within the supramolecular structure, which could be used for host-guest chemistry or to create biomimetic environments. rsc.org

Precursor Development for Advanced Catalysts and Functional Materials

Substituted pyridines are fundamental building blocks in organic synthesis, serving as precursors for a vast range of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.govacs.org The synthesis of multi-substituted pyridines is an active area of research, with methods developed to allow for precise control over the substitution pattern. rsc.orgorganic-chemistry.org

2-(2,4-Dimethylcyclohexyl)pyridine can be viewed as a precursor that can be further functionalized. For instance, other positions on the pyridine ring could be modified to introduce additional coordinating groups, creating polydentate ligands capable of forming stable, polynuclear metal clusters. rsc.org Such clusters are of interest for their magnetic properties and as models for the active sites of metalloenzymes. The development of scalable, efficient syntheses for such specialized pyridine ligands is crucial for their application in creating new functional materials and catalysts. researchgate.netresearchgate.net

Compound Index

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| 2-(2,4-Dimethylcyclohexyl)pyridine | C13H19N | The subject of this article; a sterically hindered pyridine ligand. |

| Pyridine | C5H5N | Parent aromatic heterocycle. |

| 2-Picoline | C6H7N | Monomethyl-substituted pyridine, used for comparison. |

| 2,6-Dimesitylpyridine | C23H25N | Example of a highly hindered pyridine ligand. |

| Palladium | Pd | Transition metal used in catalysis. |

| Manganese | Mn | Transition metal, relevant to stabilized oxo species. |

| Silver | Ag | Metal cation used in an encapsulation example. |

Q & A

Q. Methodological Solutions :

- Use computational modeling (DFT calculations) to predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO gaps) and electrostatic potential maps .

- Experimentally, employ directed ortho-metalation with strong bases (e.g., LDA) to bypass steric limitations .

How does the steric environment of the 2,4-dimethylcyclohexyl group influence the reactivity of the pyridine ring in cross-coupling reactions?

Advanced Research Question

The 2,4-dimethylcyclohexyl group creates a highly congested environment , impacting catalytic cycles:

- Palladium-Catalyzed Reactions : Bulky ligands (e.g., SPhos, XPhos) improve catalyst turnover by mitigating steric clashes between the substrate and metal center.

- Sonogashira Coupling : Alkynylation at the 3-position may be hindered; instead, consider microwave-assisted conditions to enhance reaction rates .

Case Study : For Suzuki-Miyaura coupling, a study on similar pyridine derivatives showed a 20% yield increase when switching from Pd(OAc)₂ to Pd(dtbpf)Cl₂ due to better steric accommodation .

What safety protocols are recommended for handling 2-(2,4-dimethylcyclohexyl)pyridine in laboratory settings?

Basic Research Question

While and classify the compound as having no specific hazards, general precautions apply:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particulates.

- Storage : Keep in a cool, dry place away from oxidizers.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

What computational tools are suitable for predicting the electronic properties of 2-(2,4-dimethylcyclohexyl)pyridine?

Advanced Research Question

- Density Functional Theory (DFT) : Software like Gaussian or ORCA can calculate HOMO-LUMO gaps, ionization potentials, and electron affinity. For example, highlights the correlation between low HOMO-LUMO gaps and reactivity in similar compounds.

- Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the cyclohexyl group in solvent environments (e.g., chloroform, water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.